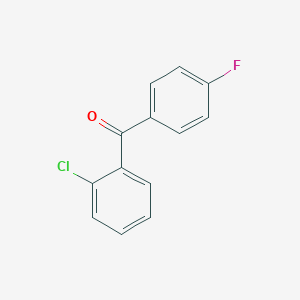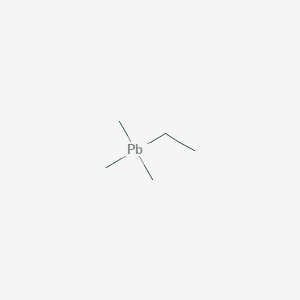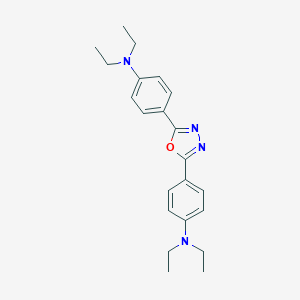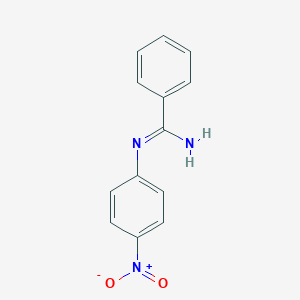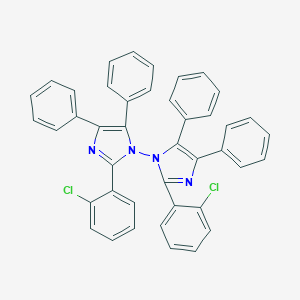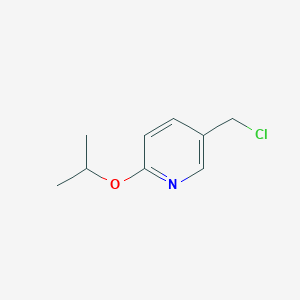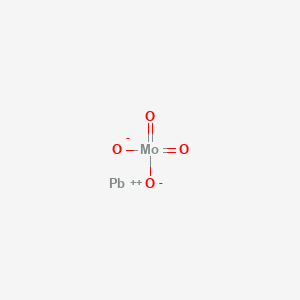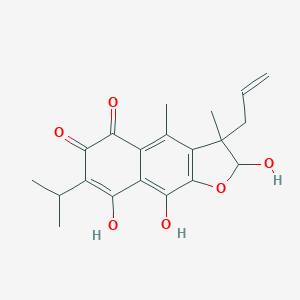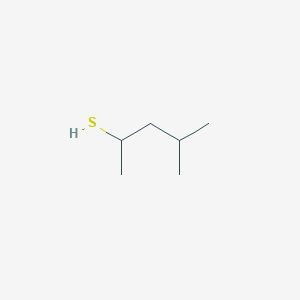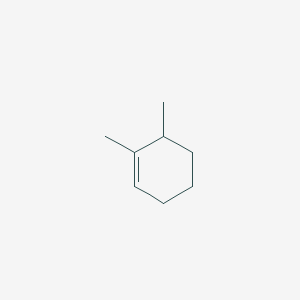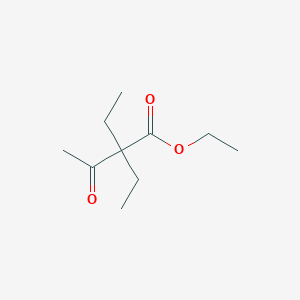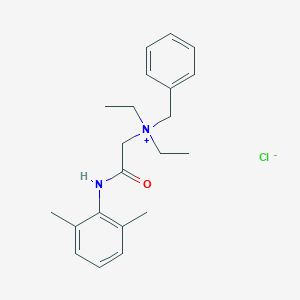
Denatonium Chloride
描述
Denatonium chloride is a quaternary ammonium cation known for its extreme bitterness. It is often used as a denaturant and aversive agent to prevent accidental ingestion of harmful substances. Discovered in 1958 during research on local anesthetics, this compound is recognized as the most bitter chemical compound known to humans .
准备方法
Synthetic Routes and Reaction Conditions: Denatonium chloride can be synthesized through the quaternization of lidocaine with benzyl chloride. This reaction typically involves the use of a catalyst and can be performed in various solvents, including acetonitrile and water. The reaction conditions may vary, with temperatures ranging from 70°C to 110°C and reaction times from 20 to 35 hours .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but optimized for higher efficiency and yield. The process involves the alkylation of lidocaine followed by an ion exchange reaction to form this compound. This method ensures a high purity product suitable for various applications .
化学反应分析
Types of Reactions: Denatonium chloride primarily undergoes substitution reactions. It can be converted to other denatonium salts, such as denatonium benzoate and denatonium saccharinate, through ion exchange reactions .
Common Reagents and Conditions:
Ion Exchange Reactions: Sodium benzoate or sodium saccharinate in ethanol or water.
Reaction Conditions: Typically conducted at room temperature or slightly elevated temperatures.
Major Products:
Denatonium Benzoate: Formed by reacting this compound with sodium benzoate.
Denatonium Saccharinate: Formed by reacting this compound with sodium saccharinate
科学研究应用
Denatonium chloride has a wide range of applications in scientific research and industry:
Chemistry: Used as a bitterant in various chemical formulations to prevent accidental ingestion.
Biology: Employed in studies related to taste receptors and bitter taste perception.
Medicine: Incorporated in products to deter nail-biting and thumb-sucking.
Industry: Added to household products, such as cleaning solutions and antifreeze, to prevent accidental ingestion by children and pets
作用机制
Denatonium chloride exerts its effects by activating bitter taste receptors, specifically the TAS2R family of receptors. Upon binding to these receptors, this compound triggers a signal transduction pathway that leads to the release of intracellular calcium ions. This cascade ultimately results in the perception of an intensely bitter taste .
相似化合物的比较
Denatonium chloride is unique due to its extreme bitterness and effectiveness as an aversive agent. Similar compounds include:
Denatonium Benzoate: Another highly bitter compound used for similar purposes.
Denatonium Saccharinate: Known for its even higher bitterness compared to denatonium benzoate.
Quercetin, Brucine, Quassin, and Sucrose Octaacetate: Other bitter compounds, but less effective as aversive agents compared to denatonium salts
This compound stands out due to its unparalleled bitterness and versatility in various applications, making it a valuable compound in both scientific research and industry.
属性
IUPAC Name |
benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.ClH/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;/h7-14H,5-6,15-16H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQALPDYZRNHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1674-99-3 | |
| Record name | Denatonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Denatonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DENATONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W5171805N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does denatonium chloride interact with taste receptors to elicit its characteristic bitter taste?
A1: While the precise mechanism remains under investigation, research suggests that this compound interacts with bitter taste receptors, specifically a family of G protein-coupled receptors known as TAS2Rs. [] These receptors are located on the surface of taste receptor cells within taste buds. Upon binding this compound, these receptors trigger a signaling cascade within the taste cells, ultimately leading to the perception of bitterness. []
Q2: The provided research mentions a study comparing the effects of sucrose and non-sugar sweeteners on sweet taste transduction. How does this compound factor into this research, and what can be inferred from its use?
A2: In the study, this compound served as a control to ensure the specificity of the observed cellular responses. The researchers observed that cells responding to sweet stimuli (sucrose and non-sugar sweeteners) did not respond to this compound. [] This finding supports the notion that distinct taste receptor cells and signaling pathways mediate the perception of sweet and bitter tastes. By demonstrating that sweet-sensitive cells did not respond to this compound, a known bitter tastant, the researchers strengthened the validity of their model and conclusions regarding sweet taste transduction.
Q3: Are there any studies exploring the structure-activity relationship (SAR) of this compound? What insights do they provide?
A3: While the provided research abstracts offer limited insights into the specific SAR of this compound, they do point to broader research on bitter compounds, including dipeptide esters. [, , ] These studies aim to understand how modifications to the chemical structure of bitter molecules influence their taste potency and receptor interactions. Such research can contribute to the development of novel bitter compounds with tailored properties for various applications, including aversive agents and potential pharmaceuticals.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


